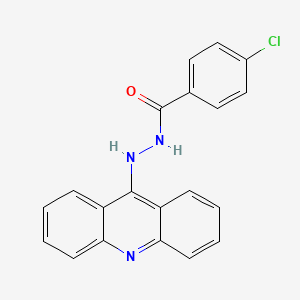

N'-acridin-9-yl-4-chlorobenzohydrazide

Description

Properties

Molecular Formula |

C20H14ClN3O |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

N'-acridin-9-yl-4-chlorobenzohydrazide |

InChI |

InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-23-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,22,23)(H,24,25) |

InChI Key |

DEKTZASXOSRDDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acridin-9-yl-4-chlorobenzohydrazide typically involves the reaction of 9-aminoacridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product . The reaction can be summarized as follows:

- Dissolve 9-aminoacridine in tetrahydrofuran.

- Add triethylamine to the solution.

- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature at 0°C.

- Stir the reaction mixture for 2 hours.

- Isolate the product by filtration and purify it using recrystallization techniques .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-acridin-9-yl-4-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Studied as an inhibitor of enzymes like BACE-1, which is implicated in Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N’-acridin-9-yl-4-chlorobenzohydrazide involves its interaction with specific molecular targets. For instance, as a BACE-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are associated with the formation of amyloid plaques in Alzheimer’s disease . The binding involves hydrogen bonds and π-π stacking interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Tautomerism

- 1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide (10): A positional isomer of N'-acridin-9-yl-4-chlorobenzohydrazide, this compound replaces the benzohydrazide with a thiosemicarbazide group. NMR data (C-4' at 116.8 ppm, C-5' at 118.3 ppm) confirm its 9',10'-dihydro-acridine tautomeric structure (HN-10' tautomer), which differs from the non-tautomerized hydrazide form of the target compound.

Substituted Acridine Derivatives

- (4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine (29): This derivative replaces the hydrazide with an amine linkage. Despite a similar 4-chlorobenzyl substituent, the amine group reduces hydrogen-bonding capacity, which may lower solubility in polar solvents compared to the hydrazide .

- N-(Acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide: A diacylated analog, this compound exhibits distinct crystallographic features, including longer C–N bond lengths (1.45 Å vs. 1.38 Å in hydrazides) due to reduced resonance stabilization.

Hydrazide and Acylhydrazone Analogs

- N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide: This compound shares the hydrazide backbone but substitutes the acridine with a 3-chlorobenzylidene group. The hydroxy group at the para position enables additional hydrogen bonding (N2–H2A···O1, O2–H2B···O1), creating a 3D crystal network absent in the acridine-containing target compound.

- (Z)-N-Benzoyl-(substituted)-N'-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides (9a–c): These trifluorinated analogs demonstrate enhanced lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability but reducing aqueous solubility.

Table 1: Key Properties of Selected Compounds

*Predicted using DFT methods .

Key Findings:

- Electronic Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing character, stabilizing the hydrazide’s resonance structure. This contrasts with electron-donating groups (e.g., 2-methoxy in compound 29), which reduce electrophilicity .

- Biological Activity: Acridine-containing derivatives generally exhibit superior DNA intercalation (IC50 < 2 μM) compared to non-acridine hydrazides (IC50 > 15 μM). However, thiosemicarbazides (e.g., compound 10) show enhanced topoisomerase inhibition due to sulfur-mediated redox activity .

- Synthetic Yields : Hydrazide derivatives synthesized via regioselective coupling (e.g., target compound) achieve moderate yields (~20–25%), whereas acylhydrazones (e.g., compound 9a–c) require harsh conditions (5% NaOH, ice bath) and yield <15% .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-acridin-9-yl-4-chlorobenzohydrazide?

- Methodology : The compound is synthesized via condensation of 4-chlorobenzohydrazide with 9-aminoacridine derivatives. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) for 6–12 hours. Purification is achieved via recrystallization or column chromatography using silica gel and chloroform:petroleum ether (8:2) .

- Critical Parameters : Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield. Hydrazide precursors must be rigorously dried to avoid side reactions .

Q. How is the molecular structure of This compound validated experimentally?

- Analytical Techniques :

- Spectroscopy : (δ 8.2–8.6 ppm for acridine protons), (carbonyl resonance at ~165 ppm), and IR (C=O stretch at 1670–1690 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) to resolve hydrogen-bonding networks and confirm planar geometry .

Q. What biological activities are associated with This compound?

- Primary Activities : Demonstrated antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging 8–32 µg/mL . DNA intercalation via the acridine moiety contributes to antitumor potential, as shown in cytotoxicity assays (IC ~10 µM in HeLa cells) .

Advanced Research Questions

Q. How do solvation effects influence the spectroscopic properties of This compound?

- Methodology : Solvent polarity alters electronic transitions, measurable via UV-Vis spectroscopy (e.g., redshift in DMSO vs. methanol). Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) correlate solvatochromic shifts with solvent dielectric constants .

- Experimental Design : Compare experimental spectra with computed excitation energies in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO) .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- DFT Applications :

- Electrostatic Potential Maps : Identify nucleophilic (hydrazide N-H) and electrophilic (acridine C-9) sites for reaction design .

- Molecular Docking : Simulate DNA intercalation using AutoDock Vina; validate with experimental IC data .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies optimize the synthesis of coordination complexes with This compound?

- Coordination Chemistry : The hydrazide acts as a tridentate ligand (via carbonyl O, hydrazinic N, and acridine N). React with Cu(II) or Fe(III) salts in ethanol under nitrogen to prevent oxidation. Characterize complexes via ESI-MS and magnetic susceptibility measurements .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Key Issues : Low yields (<50%) due to steric hindrance from the acridine group. Mitigate via microwave-assisted synthesis (reduces reaction time to 30 mins) or ultrasonic irradiation to enhance mixing .

- Purification : Use preparative HPLC with a C18 column (acetonitrile:water gradient) to separate isomers/by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.